molecular formula C10H18ClN5O B5513480 2-{[4-chloro-6-(isopropylamino)-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol

2-{[4-chloro-6-(isopropylamino)-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol

Cat. No. B5513480
M. Wt: 259.73 g/mol
InChI Key: AHEYCVAPTNALHL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives often involves the reaction of 2,4,6-trichloro-1,3,5-triazine with nucleophilic reagents, leading to a variety of substituted triazines. For instance, the synthesis of new 6-cyanomethyl-1,3,5-triazine derivatives containing amino, n-propylamino, isopropylamino, and anilino groups has been reported. These derivatives were prepared from 6-chloro-1,3,5-triazine derivatives with tert-butyl cyanoacetate, demonstrating the versatility of nucleophilic substitution reactions in creating functionalized triazine compounds (Kim & Kim, 1996).

Molecular Structure Analysis

The molecular structure of triazine derivatives is characterized by their triazine core, which can be functionalized with various substituents. The structure of these compounds has been determined using techniques such as X-ray crystallography, demonstrating the presence of 4,6-diamino-1,3,5-triazine structures stabilized by intra- and intermolecular hydrogen bonds. This highlights the significance of the triazine ring as a versatile scaffold for the design of compounds with desired physical and chemical properties (Díaz‐Ortiz et al., 2003).

Chemical Reactions and Properties

Triazine derivatives undergo various chemical reactions, including nucleophilic substitution, which allows for the introduction of different functional groups. This reactivity is leveraged in the synthesis of compounds with potential biological activities. For example, triazine derivatives have been synthesized with antimicrobial and antifungal properties, showcasing the chemical versatility of the triazine core in creating bioactive molecules (Sareen et al., 2007).

Mechanism of Action

The mechanism of action of this compound would depend on its application. For instance, if it’s used as a drug, it might interact with biological targets in the body. If it’s used as a reactant in a chemical reaction, its reactivity would be determined by its functional groups .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety measures should be taken when handling it. It’s important to refer to the relevant safety data sheets for detailed information .

properties

IUPAC Name

2-[[4-chloro-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClN5O/c1-6(2)12-8-13-7(11)14-9(15-8)16-10(3,4)5-17/h6,17H,5H2,1-4H3,(H2,12,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEYCVAPTNALHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=NC(=N1)Cl)NC(C)(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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